molecular formula C14H19N3O B11749440 3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B11749440
M. Wt: 245.32 g/mol
InChI Key: QDPLZXKBDAYFFP-UHFFFAOYSA-N
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Description

3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is an organic compound that features a phenol group, a pyrazole ring, and a butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves the reaction of a substituted phenol with a pyrazole derivative. One common method is the nucleophilic aromatic substitution reaction where the phenol acts as a nucleophile attacking an electrophilic pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, enhancing its nucleophilicity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process can be optimized for large-scale production by employing continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The use of catalysts and green chemistry principles can also be integrated to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the phenol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety.

Scientific Research Applications

3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol

Uniqueness

3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the presence of the butyl substituent on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-3-11(2)17-8-7-14(16-17)15-10-12-5-4-6-13(18)9-12/h4-9,11,18H,3,10H2,1-2H3,(H,15,16)

InChI Key

QDPLZXKBDAYFFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC(=CC=C2)O

Origin of Product

United States

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